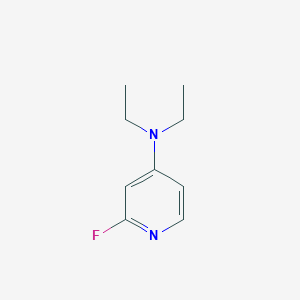
N,N-diethyl-2-fluoropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-fluoropyridin-4-amine is a useful research compound. Its molecular formula is C9H13FN2 and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
N,N-Diethyl-2-fluoropyridin-4-amine serves as a crucial building block in the synthesis of biologically active compounds. Its fluorinated structure enhances the pharmacological properties of derivatives, making it a valuable component in drug discovery.
1.1. Synthesis of Cholinesterase Inhibitors
Recent studies have highlighted the potential of pyridine derivatives, including this compound, in developing inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are implicated in neurodegenerative diseases such as Alzheimer's disease (AD). The compound's ability to form stable complexes with these enzymes suggests its utility as a lead compound for novel anti-AD agents .
1.2. Antibotulinum Activity
Aminopyridines have emerged as potential treatments for botulism, with compounds structurally similar to this compound showing promise in reversing the effects of botulinum neurotoxin (BoNT). For instance, 3,4-diaminopyridine has demonstrated efficacy in restoring ventilation in rodent models of lethal botulism, indicating that derivatives of pyridine could be developed for therapeutic use against this condition .
Analytical Chemistry Applications
This compound has also been employed as a derivatizing agent in analytical methods, particularly in high-performance liquid chromatography (HPLC).
2.1. Derivatization of Amino Acids
The compound has been utilized to create stable derivatives of amino acids that are more resistant to degradation under light and heat compared to traditional reagents. This application allows for improved separation and quantification of amino acids using reversed-phase HPLC techniques .
Structure-Activity Relationship (SAR) Studies
Fluorinated pyridine derivatives are often investigated for their structure-activity relationships to optimize their biological activity. The introduction of fluorine at specific positions on the pyridine ring can significantly influence the compound's interaction with biological targets, enhancing selectivity and potency.
| Compound | Biological Target | Activity | Notes |
|---|---|---|---|
| This compound | AChE/BChE | Potential inhibitor | Leads to development of anti-Alzheimer agents |
| 3,4-Diaminopyridine | Botulinum neurotoxin | Therapeutic agent | Reverses paralysis effects in models |
| Fluorinated derivatives | 2OG oxygenases | Broad-spectrum inhibitors | Enhanced selectivity profiles observed |
Case Studies and Research Findings
- Alzheimer's Disease Research : A study focused on synthesizing aryl-substituted 2-aminopyridine derivatives demonstrated that compounds derived from this compound showed promising results as AChE inhibitors, suggesting their potential use in treating AD .
- Botulism Treatment : Research involving aminopyridines indicated that several derivatives could effectively restore respiratory function in rodent models affected by BoNT, paving the way for further development of N,N-diethyl derivatives as therapeutic agents against botulism .
Eigenschaften
CAS-Nummer |
1564483-38-0 |
|---|---|
Molekularformel |
C9H13FN2 |
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
N,N-diethyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C9H13FN2/c1-3-12(4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
SIAVJAANHTWZJF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=NC=C1)F |
Kanonische SMILES |
CCN(CC)C1=CC(=NC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















